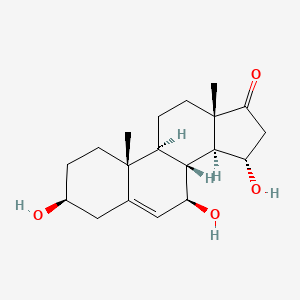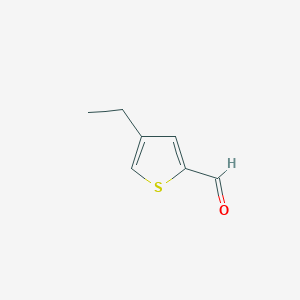
diethyl 2-aminobenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl 2-aminobenzylphosphonate is an organophosphorus compound with the molecular formula C11H16NO3P It is a derivative of phosphonic acid and contains both an amino group and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
diethyl 2-aminobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aryl halide in the presence of a base. This reaction typically requires a palladium catalyst and can be accelerated using microwave irradiation . Another method involves the reaction of diaryliodonium salts with phosphites under visible-light illumination, which provides a variety of aryl phosphonates .
Industrial Production Methods
Industrial production of diethyl [(2-aminophenyl)methyl]phosphonate often involves large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
diethyl 2-aminobenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, such as the Arbuzov reaction, to form different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
diethyl 2-aminobenzylphosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl [(2-aminophenyl)methyl]phosphonate involves its interaction with specific molecular targets. For example, it can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . Additionally, it can interact with enzymes involved in metabolic pathways, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (aminomethyl)phosphonate: Similar in structure but with a different aryl group.
Diethyl (2-aminoethyl)phosphonate: Contains an ethyl group instead of a phenyl group.
Diethyl (4-aminophenyl)methylphosphonate: Similar structure but with the amino group in the para position.
Uniqueness
diethyl 2-aminobenzylphosphonate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
104167-26-2 |
|---|---|
Formule moléculaire |
C11H18NO3P |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9,12H2,1-2H3 |
Clé InChI |
IXEYLKJSMYPNFF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=CC=C1N)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8750617.png)




![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-](/img/structure/B8750637.png)





![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8750681.png)

